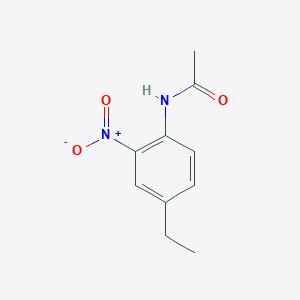![molecular formula C23H26ClNO3 B8501269 tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate is an organic compound with a complex structure that includes a tert-butyl ester, a chloro-substituted phenoxy group, and an ethynyl-linked pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethynyl-Pyridine Intermediate: This step involves the coupling of 4-isobutylpyridine with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction.
Chlorination of Phenol: The phenol group is chlorinated to introduce the chloro substituent.
Esterification: The final step involves the esterification of the chlorinated phenol with tert-butyl acetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of phenoxy oxides.
Reduction: Formation of reduced phenoxy derivatives.
Substitution: Formation of methoxy-substituted phenoxy derivatives.
科学研究应用
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of tert-butyl{4-chloro-2-[(4-isobutylpyridin-3-yl)ethynyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The ethynyl-pyridine moiety is particularly important for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Tert-butyl 4-chlorophenoxyacetate: Similar structure but lacks the ethynyl-pyridine moiety.
4-Isobutylpyridine: Contains the pyridine ring but lacks the phenoxy and ester groups.
Phenoxyacetic acid derivatives: Similar phenoxy group but different ester and substituent groups.
Uniqueness
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
属性
分子式 |
C23H26ClNO3 |
|---|---|
分子量 |
399.9 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H26ClNO3/c1-16(2)12-17-10-11-25-14-19(17)7-6-18-13-20(24)8-9-21(18)27-15-22(26)28-23(3,4)5/h8-11,13-14,16H,12,15H2,1-5H3 |
InChI 键 |
OLCIRODWJMHAHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=NC=C1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
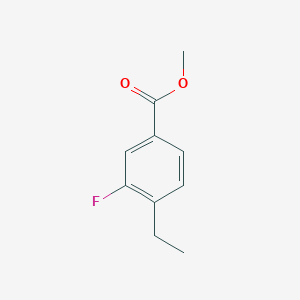

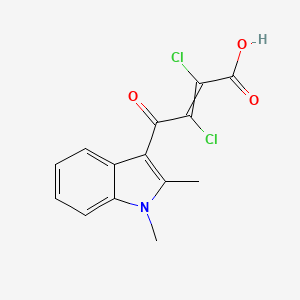

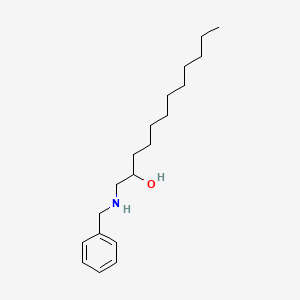
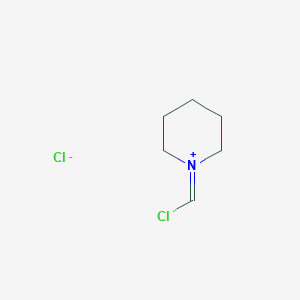
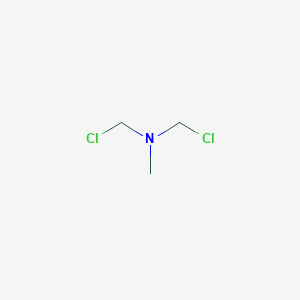


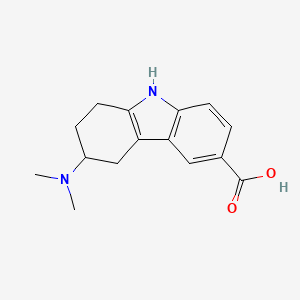
![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
